![molecular formula C21H19NO4S2 B2407161 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1797690-08-4](/img/structure/B2407161.png)
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have been explored for their antiviral properties. In the case of MSA, it exhibits inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L. Additionally, it shows promising selectivity against CoxB3 virus .
Antibacterial Activity
Docking simulations of MSA derivatives have revealed interactions with oxidoreductase enzymes. These interactions are stabilized by hydrophobic bonding between the ligand’s aromatic moieties and lipophilic residues in the enzyme’s binding site, suggesting potential antibacterial effects .
Anticancer Potential
Among the prepared conjugates, MSA derivatives have demonstrated significant anticancer potential against the MCF-7 cancer cell line. Further investigations into its mechanism of action and efficacy are warranted .
Other Applications
While the above fields highlight specific activities, MSA’s diverse biological potential extends to areas such as anti-inflammatory, antioxidant, antimicrobial, antitubercular, and antidiabetic activities. Researchers continue to explore its therapeutic possibilities .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, structural analysis, chemical reactivity, mechanism of action, and potential biological activity. Given the biological activity observed for some azetidinones , this compound could potentially be of interest in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that thiophene, a component of the compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Thiophene-containing compounds have shown various activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The sulfone group, another component of the compound, can act as an electron-output site owing to its strong electron-withdrawing ability . This suggests that the compound might interact with its targets by influencing electron transfer processes.
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to exhibit a wide range of biological and physiological functions . This suggests that the compound could potentially affect multiple biochemical pathways related to these functions.
Result of Action
Given the wide range of therapeutic properties associated with thiophene-containing compounds , it can be inferred that the compound might have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-17-8-10-18(11-9-17)28(24,25)19-13-22(14-19)21(23)16-6-4-15(5-7-16)20-3-2-12-27-20/h2-12,19H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFMVOIJFGHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone |
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